![molecular formula C17H19NO3S2 B2973897 (E)-3-(5-(4-(tert-butyl)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid CAS No. 379246-54-5](/img/structure/B2973897.png)
(E)-3-(5-(4-(tert-butyl)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid
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Description
The compound contains a thiazolidine ring, which is a heterocyclic compound that includes sulfur and nitrogen in the ring. It also has a benzylidene group attached to the thiazolidine ring, which suggests that it might have been synthesized through a condensation reaction. The presence of the carboxylic acid group indicates that it could participate in various reactions such as esterification or amide formation .
Molecular Structure Analysis
The compound likely has a rigid structure due to the presence of the thiazolidine ring. The benzylidene group is a form of a conjugated system, which could give the compound interesting optical properties .Chemical Reactions Analysis
The compound contains several functional groups that could participate in reactions. The carboxylic acid group could react with alcohols to form esters, or with amines to form amides. The thiazolidine ring might be able to undergo ring-opening reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on the specific groups present in the molecule. For example, the presence of the carboxylic acid group would likely make the compound acidic. The compound is likely to be solid at room temperature .Future Directions
properties
IUPAC Name |
3-[(5E)-5-[(4-tert-butylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S2/c1-17(2,3)12-6-4-11(5-7-12)10-13-15(21)18(16(22)23-13)9-8-14(19)20/h4-7,10H,8-9H2,1-3H3,(H,19,20)/b13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYYCKVZMZUBXMY-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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